molecular formula C10H12ClNO2 B1295421 Ethyl 4-chloro-2,6-dimethylnicotinate CAS No. 70271-80-6

Ethyl 4-chloro-2,6-dimethylnicotinate

Cat. No. B1295421
CAS RN: 70271-80-6
M. Wt: 213.66 g/mol
InChI Key: KBTAWKCADOMPGE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2,6-dimethylnicotinate is a chemical compound with the molecular formula C10H12ClNO2 . It is a derivative of nicotinic acid, which is also known as vitamin B3 or niacin .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-2,6-dimethylnicotinate consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 4-position with a chlorine atom, and at the 2 and 6 positions with methyl groups . An ethyl ester group is attached at the 3-position .


Physical And Chemical Properties Analysis

Ethyl 4-chloro-2,6-dimethylnicotinate is a solid or liquid at room temperature . It has a molecular weight of 213.66 g/mol . The compound has a density of 1.176 g/cm^3, a boiling point of 265.6°C at 760 mmHg, and a flash point of 114.4°C .

Scientific Research Applications

Asymmetric Bioreduction

Ethyl 4-chloro-2,6-dimethylnicotinate can be used in the asymmetric bioreduction process . Specifically, it can be transformed into optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE), which is a useful chiral building block for the synthesis of pharmaceuticals . This process is carried out under mild conditions and is highly stereoselective .

Synthesis of Pharmaceuticals

As mentioned above, the ®-CHBE produced from Ethyl 4-chloro-2,6-dimethylnicotinate is a valuable chiral building block in the synthesis of pharmaceuticals . It can be used to create a variety of drugs, although the specific drugs that use this compound are not mentioned in the source.

Research and Development

Ethyl 4-chloro-2,6-dimethylnicotinate is also used in research and development settings . It can be used to study its properties, reactions, and potential applications. This can lead to the discovery of new uses for this compound in various fields.

Industrial Manufacturing

This compound can be used in industrial manufacturing processes . While the specific processes are not detailed in the source, it’s likely that it’s used in the production of other chemicals or products.

Safety and Hazards

Ethyl 4-chloro-2,6-dimethylnicotinate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Ethyl 4-chloro-2,6-dimethylnicotinate could potentially be used in the synthesis of other chemical compounds. Its derivatives could also be studied for their potential biological activities .

properties

IUPAC Name

ethyl 4-chloro-2,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)12-6(2)5-8(9)11/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTAWKCADOMPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286309
Record name ethyl 4-chloro-2,6-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70271-80-6
Record name 70271-80-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-chloro-2,6-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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